molecular formula C20H16N4O2S B2730232 N-(1,3-BENZOTHIAZOL-2-YL)-1-(1H-INDOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE CAS No. 1448051-07-7

N-(1,3-BENZOTHIAZOL-2-YL)-1-(1H-INDOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2730232
CAS No.: 1448051-07-7
M. Wt: 376.43
InChI Key: RUROJALOEDAMOQ-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-1-(1H-INDOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole ring, an indole ring, and an azetidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-1-(1H-INDOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and indole intermediates, followed by their coupling with azetidine-3-carboxamide under specific reaction conditions such as the presence of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-1-(1H-INDOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-1-(1H-INDOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZOTHIAZOL-2-YL)-1-(1H-INDOLE-3-CARBONYL)AZETIDINE-3-CARBOXAMIDE: shares structural similarities with other benzothiazole and indole derivatives.

    Benzothiazole Derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.

    Indole Derivatives: Widely studied for their roles in medicinal chemistry and drug development.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-18(23-20-22-16-7-3-4-8-17(16)27-20)12-10-24(11-12)19(26)14-9-21-15-6-2-1-5-13(14)15/h1-9,12,21H,10-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUROJALOEDAMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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